Bifendate-d6

Description

BenchChem offers high-quality Bifendate-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bifendate-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

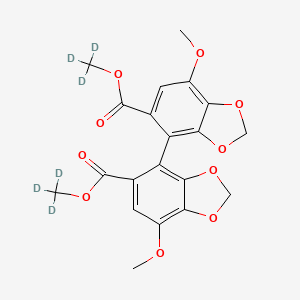

Structure

3D Structure

Properties

Molecular Formula |

C20H18O10 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

trideuteriomethyl 7-methoxy-4-[7-methoxy-5-(trideuteriomethoxycarbonyl)-1,3-benzodioxol-4-yl]-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3/i3D3,4D3 |

InChI Key |

JMZOMFYRADAWOG-LIJFRPJRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC(=C2C(=C1C3=C4C(=C(C=C3C(=O)OC([2H])([2H])[2H])OC)OCO4)OCO2)OC |

Canonical SMILES |

COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 |

Origin of Product |

United States |

Synthesis and Comprehensive Structural Characterization of Bifendate D6

Strategic Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of Bifendate-d6 involves the specific placement of six deuterium atoms onto the two methoxy (B1213986) groups of the parent molecule, Bifendate (B1666993). lgcstandards.com This requires precise synthetic strategies to ensure the deuterium atoms are located at the desired positions with high efficiency.

Regiospecific deuteration, the placement of deuterium at specific atomic positions, is crucial for synthesizing Bifendate-d6. This can be achieved through several established chemical methods.

Hydrogen-deuterium (H/D) exchange reactions represent a direct and atom-efficient method for introducing deuterium into organic molecules. rsc.org These reactions typically involve a deuterium source, such as deuterium oxide (D₂O), and often a catalyst to facilitate the exchange. rsc.orguni-rostock.de For aromatic compounds, transition-metal-catalyzed H/D exchange reactions have proven effective for site-selective deuteration. rsc.org Various catalysts, including those based on platinum, palladium, rhodium, and ruthenium, can promote H/D exchange on aromatic rings and functional groups. jst.go.jprsc.orgnih.gov The choice of catalyst and reaction conditions can influence the position and extent of deuterium incorporation. For instance, electron-donating groups like methoxy can activate the aromatic ring, influencing the sites of exchange. uni-rostock.de Acid-catalyzed exchange using reagents like deuterated trifluoroacetic acid (CF₃COOD) is another method for deuterating electron-rich aromatic systems. nih.gov

An alternative and often more controlled method for synthesizing Bifendate-d6 involves the use of deuterated precursors. This bottom-up approach builds the final molecule from smaller, pre-deuterated building blocks. For Bifendate-d6, a key precursor would be a deuterated version of a starting material like methyl 4-methoxybenzoate. rsc.orgnih.gov The synthesis of such precursors can be achieved through methods like trideuteromethylation using reagents such as trimethyloxosulphonium iodide-d9 (TDMSOI) or methyl-d3 iodide (CD₃I). thieme-connect.com For example, a synthetic route could involve the preparation of methyl-d3 4-methoxybenzoate, which can then be used in subsequent steps to construct the biphenyl (B1667301) core of Bifendate. thieme-connect.comresearchgate.net This method ensures that the deuterium atoms are precisely located within the methoxy groups of the final product.

Achieving high deuteration efficiency and isotopic purity is a critical aspect of synthesizing isotopically labeled compounds like Bifendate-d6. The goal is to maximize the incorporation of deuterium at the target sites while minimizing partially deuterated or non-deuterated species. Reaction conditions such as temperature, reaction time, and the choice of catalyst and solvent are optimized to achieve this. thieme-connect.comrsc.org For instance, in H/D exchange reactions, the catalyst loading and the amount of the deuterium source (e.g., D₂O) can be adjusted to drive the equilibrium towards the deuterated product. jst.go.jpnih.gov When using deuterated precursors, the isotopic enrichment of the starting materials directly impacts the purity of the final product. thieme-connect.com The purity of the final Bifendate-d6 product is typically assessed using analytical techniques like mass spectrometry and NMR spectroscopy to confirm the molecular weight and the degree of deuterium incorporation. lgcstandards.comspectralservice.de

| Parameter | Method | Reagents/Conditions | Desired Outcome |

| Regiospecificity | Utilization of Deuterated Precursors | Synthesis using methyl-d3 4-methoxybenzoate | Deuterium located exclusively on the two methoxy groups. |

| Efficiency | Optimization of Reaction Conditions | Adjusting temperature, time, and catalyst/reagent ratios. | High yield of the fully deuterated Bifendate-d6. |

| Purity | Chromatographic Purification | High-Performance Liquid Chromatography (HPLC). | Isolation of Bifendate-d6 from impurities and partially deuterated analogues. |

| Isotopic Enrichment | Controlled Deuteration | Use of highly enriched deuterated precursors (e.g., >99% D). | Isotopic purity of >98% for the final product. |

Methodologies for Regiospecific Deuteration

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Confirmation

Once synthesized, the precise chemical structure of Bifendate-d6 must be rigorously confirmed. This is accomplished using a combination of advanced analytical methods. High-performance liquid chromatography (HPLC) is often used to purify the compound and separate it from any impurities or reaction byproducts. researchgate.net Mass spectrometry is employed to confirm the molecular weight of the compound, which should correspond to the addition of six deuterium atoms. lgcstandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds. europa.eu For Bifendate-d6, both proton (¹H) and deuterium (²H) NMR spectroscopy are used to confirm the exact location of the deuterium atoms.

In the ¹H NMR spectrum of Bifendate-d6, the signal corresponding to the methoxy protons of the non-deuterated Bifendate would be absent or significantly diminished, providing strong evidence of successful deuteration at these positions. magritek.com The remaining signals in the ¹H NMR spectrum correspond to the other protons in the molecule, confirming that deuteration occurred specifically at the intended sites.

Deuterium (²H) NMR spectroscopy provides direct evidence for the presence and location of deuterium atoms. magritek.comsigmaaldrich.com A ²H NMR spectrum of Bifendate-d6 would show a signal at a chemical shift corresponding to the methoxy groups, confirming that the deuterium has been incorporated at these positions. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for straightforward spectral interpretation. magritek.com The combination of ¹H and ²H NMR provides unambiguous confirmation of the structure of Bifendate-d6. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), for NMR analysis. europa.eulabinsights.nl

| Technique | Purpose | Expected Result for Bifendate-d6 |

| ¹H NMR | Confirm absence of protons at deuterated sites. | Disappearance of the signal corresponding to the -OCH₃ protons. |

| ²H NMR | Directly detect the presence and location of deuterium. | Appearance of a signal in the region expected for -OCD₃ groups. |

| Mass Spectrometry | Determine molecular weight and isotopic purity. | Molecular weight consistent with the formula C₂₀H₁₂D₆O₁₀ (424.39 g/mol ). lgcstandards.com |

| HPLC | Purify the compound and assess chemical purity. | A single major peak corresponding to Bifendate-d6. |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Molecular Structure Validation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed characterization of isotopically labeled compounds like Bifendate-d6. It provides unparalleled accuracy in mass measurement, enabling the confirmation of both the molecular formula and the extent of isotopic labeling.

Isotopic Enrichment Analysis:

The primary role of HRMS in the analysis of Bifendate-d6 is to determine its isotopic purity and the distribution of deuterated isotopologues. By measuring the relative abundance of ions corresponding to the unlabeled compound (d0) and its deuterated variants (d1 through d6), the degree of deuterium incorporation can be precisely calculated. A Certificate of Analysis for a batch of Bifendate-d6 reported an isotopic purity of over 95%, with the d6 isotopologue being the most abundant at 98.05%. Current time information in Bangalore, IN. The mass distribution analysis further detailed the minimal presence of partially deuterated species, confirming the high isotopic enrichment of the synthesized compound. Current time information in Bangalore, IN.

The ability of HRMS to differentiate between ions with very small mass differences is crucial. nih.gov For instance, the mass difference between a proton and a deuteron (B1233211) is approximately 1.006 Da. High-resolution instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can easily resolve these differences, providing a clear picture of the isotopic distribution. nih.govnih.gov

Molecular Structure Validation:

Beyond isotopic enrichment, HRMS is used to validate the elemental composition and, by extension, the molecular structure of Bifendate-d6. The instrument's high mass accuracy allows for the experimental determination of the monoisotopic mass of the molecule with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical mass. For Bifendate-d6 (C₂₀H₁₂D₆O₁₀), the expected molecular weight is approximately 424.39. Current time information in Bangalore, IN. HRMS analysis confirms this molecular weight, providing strong evidence for the correct elemental composition. Current time information in Bangalore, IN.nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS platform can provide structural confirmation. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions with high accuracy, the core structure of the Bifendate molecule and the location of the deuterium labels can be inferred. nih.gov

A summary of the HRMS data for a representative batch of Bifendate-d6 is presented in the table below.

| Parameter | Result | Source |

| Molecular Formula | C₂₀H₁₂D₆O₁₀ | Current time information in Bangalore, IN. |

| Molecular Weight | 424.39 | Current time information in Bangalore, IN. |

| Isotopic Purity | >95% | Current time information in Bangalore, IN. |

| d6 Isotopologue Abundance | 98.05% | Current time information in Bangalore, IN. |

| d0 Isotopologue Abundance | 0.00% | Current time information in Bangalore, IN. |

Chromatographic Separation Techniques for Purity and Isotopic Homogeneity Assessment

Chromatographic techniques are fundamental for assessing the chemical purity and isotopic homogeneity of Bifendate-d6. These methods separate the target compound from any impurities, including unlabeled Bifendate and other synthesis-related byproducts.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of pharmaceutical compounds and their labeled analogues. isotope.comiaea.org For Bifendate-d6, a reversed-phase HPLC method is typically employed. A Certificate of Analysis for Bifendate-d6 indicated an HPLC purity of 95.56% when monitored at a wavelength of 230 nm. Current time information in Bangalore, IN. The mobile phase composition and gradient are optimized to achieve baseline separation of Bifendate-d6 from any potential impurities. nih.govtandfonline.com The use of a high-purity stationary phase, such as a C18 column, is critical for achieving the necessary resolution. nih.govtandfonline.com

Gas chromatography (GC) can also be utilized for purity analysis, particularly when coupled with a mass spectrometer (GC-MS). sci-hub.seresearchgate.net The choice between HPLC and GC depends on the volatility and thermal stability of the compound. Given the molecular weight and structure of Bifendate, HPLC is generally the more common approach. frontiersin.org

Isotopic Homogeneity Assessment:

Chromatographic methods can also be used to assess isotopic homogeneity. While mass spectrometry is the primary tool for determining isotopic enrichment, chromatography can separate isotopologues under certain conditions. nih.govnih.gov In some cases, deuterated compounds may have slightly different retention times than their non-deuterated counterparts, an effect known as the chromatographic isotope effect. nih.gov This effect is often more pronounced in gas chromatography but can also be observed in HPLC. tandfonline.comresearchgate.net The ability to separate d0 from d6 chromatographically would provide an additional layer of confirmation of isotopic purity. However, for many applications, co-elution is expected and the subsequent mass spectrometric analysis provides the necessary distinction. nih.gov

The following table summarizes typical chromatographic conditions used for the analysis of Bifendate and related compounds, which are applicable to Bifendate-d6.

| Parameter | HPLC Method |

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol (B129727)/Water or Acetonitrile (B52724)/Water with additives like formic acid |

| Detection | UV (e.g., 230 nm) or Mass Spectrometry |

| Purity Achieved | 95.56% |

Bioanalytical Methodologies Employing Bifendate D6 As a Stable Isotope Labeled Internal Standard

Fundamental Principles of Stable Isotope Labeled Internal Standard (SIL-IS) Application

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls, at the beginning of the sample preparation process. biopharmaservices.com A SIL-IS, where one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N), is the preferred choice in modern bioanalysis. biopharmaservices.comscispace.com Bifendate-d6, a deuterated analog of Bifendate (B1666993), serves as an ideal internal standard for the quantification of Bifendate.

Mitigation of Matrix Effects and Analytical Variability in Quantitative Assays

Biological samples are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. lcms.cz This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantification. lcms.cz

A SIL-IS like Bifendate-d6 is the most effective tool to correct for these matrix effects. lcms.cz Because Bifendate-d6 is chemically and structurally almost identical to Bifendate, it co-elutes during chromatographic separation and experiences the same degree of matrix effects. scispace.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by matrix effects is normalized, leading to a more accurate and reproducible measurement. biopharmaservices.com

Furthermore, a SIL-IS compensates for variability introduced during various stages of sample analysis, including:

Sample Extraction: Any loss of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL-IS. biopharmaservices.com

Injection Volume: Variations in the volume of sample injected into the chromatographic system are corrected.

Instrumental Drift: Changes in the mass spectrometer's sensitivity over the course of an analytical run are accounted for. biopharmaservices.com

Criteria for Selection and Optimization of Deuterated Internal Standards

The selection of an appropriate deuterated internal standard is critical for the development of a robust bioanalytical method. Several key criteria must be considered:

Isotopic Purity: The SIL-IS should be of high isotopic purity and free from contamination by the unlabeled analyte. The presence of the unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).

Stability of the Isotopic Label: The deuterium (B1214612) atoms in Bifendate-d6 must be placed in positions on the molecule where they are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix. scispace.com Labels on heteroatoms (like -OH or -NH) or on carbons alpha to carbonyl groups can be prone to exchange.

Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent mass spectral cross-talk. For small molecules, a difference of at least 3 mass units is generally recommended.

Chromatographic Co-elution: Ideally, the SIL-IS and the analyte should have identical retention times. However, the replacement of hydrogen with deuterium can sometimes lead to a slight shift in retention time, known as the "isotope effect". scispace.com This separation should be minimized to ensure both compounds experience the same matrix effects.

Concentration: The internal standard should be added at a concentration that produces a sufficient detector response without causing saturation and is typically within the range of the calibration curve.

Development and Validation of Quantitative Bioanalytical Methods for Bifendate and its Analogues

The development of a reliable method for quantifying Bifendate in biological matrices using Bifendate-d6 requires a systematic approach to optimize sample preparation, chromatography, and detection, followed by a thorough validation process to demonstrate its suitability for the intended purpose. fda.govnalam.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is the most widely used technique for quantitative bioanalysis due to its high sensitivity, selectivity, and throughput. lcms.cz A typical method for Bifendate using Bifendate-d6 would involve the following steps:

Sample Preparation: The goal is to extract Bifendate and Bifendate-d6 from the biological matrix (e.g., plasma, urine) and remove interfering components. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For Bifendate, a published method used LLE with diethyl ether. nih.gov

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column (e.g., C18) is typically used to separate Bifendate from other matrix components. A mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component (e.g., water with a modifier like formic acid) is employed in either an isocratic or gradient elution mode. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are selected for both Bifendate and Bifendate-d6 to ensure selectivity. For example, a published method for Bifendate used an electrospray ionization (ESI) source in positive ion mode and monitored the transition for the protonated molecule at m/z 419. nih.gov The corresponding transition for Bifendate-d6 would be monitored simultaneously.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS can be an alternative for analytes that are volatile and thermally stable, or can be made so through derivatization. Stable isotopically labeled molecules are considered ideal internal standards for GC-MS analysis. researchgate.net

Sample Preparation and Derivatization: Extraction from the biological matrix is performed, similar to LC-MS/MS. Since Bifendate may not be sufficiently volatile for GC analysis, a derivatization step might be necessary to increase its volatility and improve its chromatographic properties.

Chromatographic Separation: A capillary GC column with a suitable stationary phase is used to separate the derivatized analyte from other components. The oven temperature is programmed to increase over time to elute the compounds of interest.

Mass Spectrometric Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) or MRM mode to detect specific ions corresponding to the derivatized Bifendate and Bifendate-d6.

Comprehensive Method Validation Parameters

Before a bioanalytical method can be used for the analysis of study samples, it must undergo a full validation to ensure its reliability, as per guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.govnalam.cafda.gov The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nalam.ca

Calibration Curve and Linearity: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. The curve should be linear over a defined concentration range, typically assessed using a regression model. A minimum of six non-zero calibrator concentrations should be used. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between repeated measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov

Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (typically within ±20%) and precision (coefficient of variation ≤20%). nih.gov

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of an unextracted standard.

Matrix Effect: Assessed to ensure that the matrix does not interfere with the quantification of the analyte.

Stability: The stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at a specified temperature. nalam.ca

The following tables provide illustrative data for a hypothetical validated LC-MS/MS method for Bifendate using Bifendate-d6.

Table 1: Illustrative Calibration Curve Data

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|

| 2.00 (LLOQ) | 1.92 | 96.0 |

| 5.00 | 5.15 | 103.0 |

| 20.0 | 20.8 | 104.0 |

| 50.0 | 48.5 | 97.0 |

| 100.0 | 99.2 | 99.2 |

| 150.0 | 153.0 | 102.0 |

| 200.0 (ULOQ) | 196.0 | 98.0 |

Table 2: Illustrative Inter-day Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low QC | 6.00 | 6.18 | 103.0 | 4.5 |

| Medium QC | 80.0 | 78.9 | 98.6 | 3.2 |

| High QC | 160.0 | 164.8 | 103.0 | 2.8 |

Application in Preclinical Biological Matrices

Sample Preparation Techniques for Non-Human Biological Samples

The primary goal of sample preparation is to extract the analyte of interest, bifendate, and the internal standard, Bifendate-d6, from the biological matrix while removing interfering substances. The choice of technique depends on the nature of the sample (plasma, tissue, or excreta) and the analytical method used. For a lipophilic compound like bifendate, several methods are suitable.

Plasma: For the analysis of bifendate in animal plasma, such as from rats or beagle dogs, two common and effective techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Protein Precipitation: This is a rapid and straightforward method. It typically involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample. This denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing bifendate and Bifendate-d6, can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent. Acetonitrile is often preferred for its efficiency in precipitating plasma proteins.

Liquid-Liquid Extraction: LLE is a more selective technique that can provide a cleaner extract. It involves the partitioning of the analyte and internal standard from the aqueous plasma into an immiscible organic solvent. For a compound like bifendate, a non-polar solvent such as diethyl ether or a mixture of hexane (B92381) and ethyl acetate (B1210297) would be appropriate. After vortexing and centrifugation to ensure complete phase separation, the organic layer is transferred, evaporated to dryness, and the residue is reconstituted for analysis.

Tissues: Analysis of bifendate in animal tissues, such as the liver, requires an initial homogenization step to disrupt the cellular structure and release the compound.

Homogenization: Tissue samples are typically weighed and then homogenized in a suitable buffer or solvent using mechanical homogenizers.

Extraction: Following homogenization, the extraction of bifendate and Bifendate-d6 can be achieved using methods similar to those for plasma. Given the complexity and high lipid content of tissues like the liver, a more rigorous extraction method is often necessary. This may involve a combination of protein precipitation and LLE, or the use of solid-phase extraction (SPE). SPE can offer superior cleanup by using a sorbent material to selectively retain the analyte and internal standard while washing away interfering components.

Excreta (Urine and Feces): The analysis of bifendate and its metabolites in excreta is crucial for understanding the drug's excretion pathways.

Urine: Urine samples often require minimal preparation, such as dilution followed by direct injection. However, to improve sensitivity and remove salts, an extraction step like LLE or SPE may be employed.

Feces: Fecal samples are the most complex matrix. They first need to be homogenized, often after being dried or lyophilized. The extraction then typically involves a solvent or a series of solvents to efficiently recover the lipophilic bifendate and Bifendate-d6 from the solid matrix. A subsequent cleanup step, such as SPE, is usually necessary before LC-MS/MS analysis.

Preclinical Metabolism and Pharmacokinetic Investigations Utilizing Deuterated Bifendate D6

In Vitro Metabolic Profiling and Metabolite Identification

In vitro studies are the first step in characterizing a drug's metabolic fate. They utilize various biological systems, from isolated enzymes to cellular models, to predict how the compound will be processed in a living organism. nih.gov

To begin understanding the metabolism of Bifendate-d6, researchers employ subcellular fractions derived from liver cells of preclinical species and humans. bioivt.com These fractions isolate specific cellular components, allowing for a focused investigation of different metabolic pathways.

Microsomes: These are vesicles formed from the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. bioivt.com Incubating Bifendate-d6 with liver microsomes helps determine its metabolic stability and identify metabolites formed through oxidative processes.

S9 Fraction: This fraction is the supernatant obtained after centrifuging a tissue homogenate at 9000g. It contains both microsomes and the cytosol. bioivt.com The S9 fraction is valuable because it includes both Phase I (microsomal) and Phase II (cytosolic) enzymes, such as sulfotransferases and glutathione (B108866) S-transferases, providing a more comprehensive view of the metabolic pathways.

Cytosol: This is the soluble component of the S9 fraction, containing various Phase II enzymes. It is used to specifically investigate conjugation reactions once metabolic activity has been observed in the S9 fraction. bioivt.com

These studies allow for the calculation of intrinsic clearance, which helps predict the in vivo clearance rate of the compound. umich.edu

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of hepatic metabolic enzymes, cofactors, and transporters, more closely mimicking the environment of the liver. biorxiv.org Cryopreserved hepatocytes from multiple species, including humans, are used to study the metabolism of Bifendate-d6. biorxiv.org

These cellular models can reveal complex metabolic pathways, including the interplay between Phase I and Phase II reactions, that might not be apparent in subcellular fractions. biorxiv.org Furthermore, advanced models like the human HepaRG cell line, which can differentiate into hepatocyte-like cells, may also be used, particularly for studies involving enzymes like CYP3A4 that are well-expressed in this line. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical tool for detecting and identifying drug metabolites. ijpras.com High-resolution mass spectrometry (HRMS) provides accurate mass data, which helps in determining the elemental composition of potential metabolites. ijpras.com

For Bifendate-d6, the presence of deuterium (B1214612) atoms serves as a unique signature. The mass of any metabolite derived from Bifendate-d6 will be shifted by six mass units compared to metabolites of the non-deuterated parent compound. This mass shift simplifies the process of distinguishing drug-related material from endogenous molecules in the complex biological matrix. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps elucidate the exact site of metabolic modification (e.g., hydroxylation, demethylation). nih.gov

Significant differences in drug metabolism can exist between species. nih.gov Therefore, a key step in preclinical development is to compare the in vitro metabolic profile of Bifendate-d6 in liver fractions (microsomes, hepatocytes) from common toxicology species (e.g., rat, mouse, dog, monkey) with that of human liver fractions. nih.gov

The goal is to identify the animal species whose metabolic profile most closely resembles that of humans. nih.gov This ensures that the animal model selected for long-term toxicology and safety studies is exposed to a similar set of metabolites as humans, making the safety data more relevant and translatable to clinical use. researchgate.net If a metabolite is found only in human in vitro systems, its potential toxicological relevance must be evaluated. researchgate.net

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.gov This is typically achieved through two main approaches:

Recombinant Enzymes: Bifendate-d6 is incubated with individual, expressed human enzymes (e.g., specific CYP isoforms like CYP3A4, CYP2D6, CYP2C9) to see which ones are capable of metabolizing the compound. nih.gov

Chemical Inhibition: Studies are conducted in human liver microsomes in the presence of known, specific inhibitors for various enzymes. A significant reduction in the metabolism of Bifendate-d6 in the presence of a specific inhibitor points to the involvement of that enzyme.

The non-deuterated parent compound, Bifendate (B1666993), is known to be a potent inducer of cytochrome P450 enzymes, particularly CYP3A4. nih.gov Therefore, a thorough investigation into the role of CYP3A4 and other major CYPs in the metabolism of Bifendate-d6 would be a primary focus. Aldehyde oxidase (AO) is another important enzyme in drug metabolism, and its contribution would also be assessed, especially since its activity varies significantly across species, with dogs lacking AO activity. europa.eu

Table 1: Illustrative Example of Enzyme Phenotyping Results for Bifendate-d6 Metabolism (Note: This table is a hypothetical representation of typical data and does not reflect actual experimental results for Bifendate-d6.)

| Enzyme System | Condition | Metabolite Formation Rate (% of Control) | Primary Enzyme(s) Implicated |

|---|---|---|---|

| Human Liver Microsomes | Control (No Inhibitor) | 100% | N/A |

| Human Liver Microsomes | + Ketoconazole (CYP3A4 Inhibitor) | 18% | CYP3A4 |

| Human Liver Microsomes | + Quinidine (CYP2D6 Inhibitor) | 95% | CYP2D6 (minor role) |

| Recombinant Human CYP3A4 | Incubation with Bifendate-d6 | High Turnover | CYP3A4 |

| Recombinant Human CYP2D6 | Incubation with Bifendate-d6 | Low Turnover | CYP2D6 |

In Vivo Preclinical Pharmacokinetics (PK) in Animal Models

Following in vitro characterization, in vivo studies are conducted in animal models, typically rodents (rats or mice), to understand the absorption, distribution, metabolism, and excretion (ADME) of Bifendate-d6 in a complete biological system. scispace.com These studies involve administering the compound to animals and collecting blood samples at various time points to measure the concentration of the parent drug and its major metabolites. nih.gov

Key pharmacokinetic parameters are calculated from the plasma concentration-time data:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

These studies are essential for understanding a drug's bioavailability after oral administration and for providing the data needed to select appropriate doses for later efficacy and toxicology studies. nih.govmdpi.com

Table 2: Illustrative Example of Pharmacokinetic Parameters of Bifendate-d6 in Rats Following Oral Administration (Note: This table is a hypothetical representation of typical data and does not reflect actual experimental results for Bifendate-d6.)

| Parameter | Unit | Value (Mean ± SD) |

|---|---|---|

| Cmax | ng/mL | 450 ± 85 |

| Tmax | h | 1.5 ± 0.5 |

| AUC (0-inf) | ng·h/mL | 2100 ± 350 |

| t1/2 | h | 4.2 ± 0.8 |

| CL/F | L/h/kg | 2.4 ± 0.4 |

| Vd/F | L/kg | 14.5 ± 2.1 |

Absorption, Distribution, Metabolism, and Excretion (ADME) Tracing with Deuterium Labeling

The use of stable isotopes like deuterium (²H) is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of a drug molecule in a biological system. researchgate.net In the context of Bifendate-d6, the deuterium atoms serve as a metabolic tracer, allowing researchers to distinguish the administered drug and its metabolites from endogenous compounds. This is particularly valuable for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound without the need for radiolabeling. researchgate.netnih.gov

When Bifendate-d6 is administered, its journey through the body can be monitored by detecting the deuterium-labeled molecules. Upon absorption from the gastrointestinal tract, Bifendate-d6 enters systemic circulation and distributes into various tissues. Pharmacokinetic studies with the non-deuterated form, bifendate, indicate that it is absorbed orally with an efficiency of approximately 20% in rats. nih.gov The primary site of metabolism for many drugs is the liver, where enzymes, particularly the cytochrome P450 (CYP450) family, modify the drug's structure to facilitate its excretion. nih.gov

Deuteration at specific sites of a molecule can influence its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the deuterated position, a phenomenon known as the kinetic isotope effect. researchgate.net This can result in a longer half-life and altered metabolite profiles compared to the non-deuterated counterpart. nih.govvimta.com For Bifendate-d6, this could mean reduced formation of certain metabolites and potentially higher exposure to the parent drug. nih.gov The excretion of Bifendate-d6 and its metabolites would likely occur through bile and urine, and the use of deuterium labeling allows for the precise quantification of these components in excreta, providing a complete picture of the drug's disposition.

Assessment of Pharmacokinetic Parameters in Rodent and Non-Rodent Species

Pharmacokinetic (PK) studies are essential to characterize the exposure of a drug in preclinical species, which helps in the design and interpretation of toxicology studies and in predicting human pharmacokinetics. mdpi.com These studies typically involve administering the drug to rodent (e.g., mice, rats) and non-rodent (e.g., dogs, monkeys) species and measuring the drug concentration in plasma over time. mdpi.com

For bifendate, the non-deuterated analog of Bifendate-d6, some pharmacokinetic parameters have been reported in rodent species. In rats, orally administered bifendate at a high dose reached its peak plasma level in 12 hours. nih.gov Another study in rats showed that a solid dispersion formulation of bifendate significantly improved its absorption, resulting in a higher maximum plasma concentration (Cmax) of 0.531 µg/mL compared to 0.225 µg/mL for the native drug. mdpi.com In mice, bifendate has been shown to be absorbed after oral administration, leading to systemic effects. nih.govfrontiersin.org

Interactive Data Table: Pharmacokinetic Parameters of Bifendate in Rodents

| Species | Formulation | Cmax (µg/mL) | Tmax (h) | Notes |

| Rat | Powdered pill (1 g/kg) | - | 12 | Peak plasma level reached at 12 hours. nih.gov |

| Rat | Native Bifendate | 0.225 | - | Study comparing different formulations. mdpi.com |

| Rat | Solid Dispersion | 0.531 | - | Improved absorption with solid dispersion. mdpi.com |

Bioanalytical Considerations and Methodological Adaptations for Animal PK Studies

The quantification of Bifendate-d6 in biological matrices from preclinical species requires sensitive and specific bioanalytical methods. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly used technique for the determination of drugs and their metabolites in plasma, urine, and tissue homogenates. msdvetmanual.com For bifendate, a sensitive HPLC-MS method has been developed for its determination in human plasma, with a linearity range of 2-200 ng/mL. msdvetmanual.com

When developing a bioanalytical method for Bifendate-d6, several considerations need to be taken into account. The chromatographic conditions must be optimized to achieve good separation of Bifendate-d6 and its potential metabolites from endogenous matrix components. The mass spectrometer settings, including the selection of precursor and product ions for selected reaction monitoring (SRM), are critical for achieving high selectivity and sensitivity.

A key advantage of using a deuterated compound like Bifendate-d6 is that its non-deuterated counterpart, bifendate, can serve as an ideal internal standard (IS) in the bioanalytical assay, and vice-versa. The IS is added to the samples at a known concentration to correct for variability in sample preparation and instrument response. Since deuterated and non-deuterated compounds have nearly identical physicochemical properties, they co-elute chromatographically but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This "stable-isotope-labeled internal standard" approach is considered the gold standard in quantitative bioanalysis, providing high accuracy and precision.

Method validation is a critical step to ensure the reliability of the bioanalytical data. This involves assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix under various storage and processing conditions. For preclinical PK studies, the method must be validated in the matrix of the species being studied (e.g., rat plasma, dog plasma). The calibration range of the assay must be adequate to quantify the expected concentrations of Bifendate-d6 throughout the time course of the pharmacokinetic study.

Investigation of Kinetic Isotope Effects Kie and Mechanistic Biochemical Studies of Bifendate D6

Deuterium (B1214612) Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

Enzyme-catalyzed reactions, particularly those involving cytochrome P450 (CYP) enzymes, are central to the metabolism of many drugs and xenobiotics. nih.govplos.org The introduction of deuterium at specific molecular positions can provide profound insights into the mechanisms of these reactions.

Table 1: General Effects of Deuteration on Pharmacokinetic Parameters

| Parameter | Effect of Deuteration | Rationale |

| Metabolic Clearance | Often Decreased | Slower cleavage of C-D vs. C-H bonds by metabolic enzymes. musechem.comjuniperpublishers.com |

| Biological Half-life (t½) | Often Increased | Reduced clearance leads to longer persistence in the body. juniperpublishers.com |

| Systemic Exposure (AUC) | Often Increased | Slower metabolism results in higher overall drug concentration over time. musechem.com |

This table is generated based on established principles of deuterium isotope effects on drug metabolism and is for illustrative purposes. Specific values for Bifendate-d6 would require direct experimental data.

Table 2: Hypothetical Substrate-Dependent Isotope Effects for Bifendate-d6 with CYP Isoforms

| CYP Isoform | Major Metabolic Route | Predicted KIE (kH/kD) for Bifendate-d6 | Mechanistic Implication |

| CYP3A4 | N-demethylation | ~1 (low) | C-D bond cleavage is not the rate-limiting step for this isoform. plos.org |

| CYP2D6 | O-demethylation | >1 (significant) | C-D bond cleavage is part of the rate-limiting step for this isoform. musechem.complos.org |

| CYP2C19 | Aromatic hydroxylation | ~1 (low) | Aromatic hydroxylation is not sensitive to deuteration at the methyl groups. musechem.com |

This table presents a hypothetical scenario for illustrative purposes, as specific experimental data for Bifendate-d6 with these exact isoforms is not available in the provided search results. The predictions are based on general principles of KIEs in CYP-mediated reactions.

Deuterium Labeling in Investigating Biochemical Mechanisms in Non-Clinical Systems

Beyond studying metabolic pathways, the isotopic labeling in Bifendate-d6 makes it a valuable tool for probing a range of biochemical mechanisms in non-clinical, in vitro settings.

Deuterium-labeled compounds can be used as mechanistic probes to study the interactions between a molecule and its biological targets, such as receptors or enzymes. musechem.com The subtle changes in size and vibrational energy of the C-D bond compared to the C-H bond can sometimes influence binding affinity and conformational changes upon binding. nih.gov Techniques like fluorescence quenching or competitive binding assays using Bifendate-d6 could potentially reveal details about its interaction with target proteins. mdpi.com By comparing the binding of Bifendate (B1666993) and Bifendate-d6, researchers can gain insights into the specific forces and contacts that govern the drug-target interaction.

Bifendate has been shown to have effects on various cellular pathways. researchgate.net Bifendate-d6 can be employed in in vitro models to investigate whether its altered metabolism affects its activity on these pathways.

P-glycoprotein (P-gp) efflux: P-glycoprotein is an efflux pump that can remove drugs from cells, contributing to multidrug resistance. frontiersin.orgmdpi.comnih.gov Studies could investigate if Bifendate or its metabolites are substrates of P-gp. By comparing the intracellular accumulation of Bifendate and Bifendate-d6 in cells overexpressing P-gp, it could be determined if the rate of metabolism influences its interaction with this transporter. nih.gov

Antioxidant pathways: Bifendate and its derivatives have been studied for their antioxidant properties, including the potential to activate the Nrf2 antioxidant response pathway. nih.govmdpi.comconsensus.app In vitro studies using Bifendate-d6 could explore whether the altered metabolic stability of the deuterated compound impacts its ability to modulate oxidative stress and activate protective antioxidant signaling cascades. nih.gov

HDAC inhibition: Histone deacetylase (HDAC) inhibitors are a class of compounds that can alter gene expression and are investigated as anti-cancer agents. frontiersin.orgmdpi.commdpi.com If Bifendate or its metabolites interact with HDAC enzymes, using Bifendate-d6 could help to dissect whether the parent compound or a specific metabolite is responsible for any observed HDAC inhibition. The slower metabolism of Bifendate-d6 could potentially lead to a more sustained effect on HDAC activity if the parent molecule is the active species. nih.govchemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.